molecular formula C25H18ClNO4 B10878212 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate

2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate

Cat. No.: B10878212
M. Wt: 431.9 g/mol
InChI Key: IYLSLSHIKVVTEM-UHFFFAOYSA-N
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Description

2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, benzoic acid derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern on the quinoline ring and the presence of the benzyloxyphenyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C25H18ClNO4

Molecular Weight

431.9 g/mol

IUPAC Name

[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-chloroquinoline-4-carboxylate

InChI

InChI=1S/C25H18ClNO4/c26-24-14-21(20-8-4-5-9-22(20)27-24)25(29)31-16-23(28)18-10-12-19(13-11-18)30-15-17-6-2-1-3-7-17/h1-14H,15-16H2

InChI Key

IYLSLSHIKVVTEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)Cl

Origin of Product

United States

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